Methyl 2-amino-1,3-selenazole-5-carboxylate
Description
Contextual Significance of Selenazole Heterocycles in Contemporary Chemistry
Heterocyclic compounds form the backbone of a vast number of biologically active molecules, with over 85% of all such entities containing a heterocyclic ring. nih.gov They are central to modern drug design because they offer a framework that can be readily modified to fine-tune properties like solubility, lipophilicity, and hydrogen bonding capacity. nih.gov
Within this broad class, selenazoles—five-membered rings containing a selenium atom and a nitrogen atom—hold a special place. The replacement of the more common sulfur atom (found in thiazoles) with selenium imparts distinct electronic and steric properties to the molecule. This substitution can lead to enhanced biological activity. clockss.org For decades, research has shown that 1,3-selenazole (B15495438) derivatives exhibit a wide spectrum of pharmacological activities, including antiviral, anticancer, antibacterial, neuroprotective, and anti-inflammatory properties. nih.govresearchgate.net A well-known example is Selenazofurin, a 1,3-selenazole derivative with potent antitumor and antiviral capabilities. nih.gov The proven utility of the selenazole core in creating pharmacologically active substances has cemented its importance and continues to drive research into new synthetic methods and applications. nih.govnih.gov
Overview of Selenium-Containing Compounds in Drug Discovery and Materials Science Research
Selenium is an essential trace element for humans, playing a crucial role in antioxidant defense systems through its incorporation into selenoproteins. mdpi.commdpi.com This biological significance has inspired chemists to incorporate selenium into therapeutic agents. The unique redox chemistry of organoselenium compounds allows them to participate in critical biological processes, leading to the development of molecules with antioxidant, anticancer, and antimicrobial activities. mdpi.comresearchgate.net The strategic inclusion of selenium can enhance the potency and selectivity of bioactive molecules, making it a valuable tool in drug discovery. researchgate.net
Beyond medicine, selenium compounds are integral to advancements in materials science. Their unique electronic properties are harnessed in the development of advanced materials such as semiconductors and photovoltaic cells. scbt.com In these applications, selenium contributes to improved electronic characteristics and energy conversion efficiencies. scbt.com Organoselenium compounds also serve as important building blocks and intermediates in the synthesis of complex organic materials and polymers. wikipedia.org The versatility of selenium, spanning from essential biological functions to high-performance electronics, underscores its broad importance in scientific research. scbt.comwikipedia.org
Scope and Research Focus on Methyl 2-amino-1,3-selenazole-5-carboxylate and its Derivatives
This compound stands out as a particularly valuable scaffold in organoselenium chemistry. Its structure contains multiple functional groups that can be readily modified, making it an ideal starting point for creating diverse libraries of new compounds.
Research has focused on the synthesis of this core structure and its subsequent elaboration into more complex molecules. One common synthetic route is the Hantzsch-type condensation, a reliable method for forming the selenazole ring. nih.gov For instance, a derivative, Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, was synthesized via a [3+2] cycloaddition, starting from a protected amino acid. mdpi.com The structure of this novel heterocyclic amino acid was unequivocally confirmed through extensive spectroscopic analysis. mdpi.com
| Spectroscopic Data | Chemical Shift / Value |
| ¹H NMR | Relevant proton signals confirmed the azetidine (B1206935) and selenazole moieties. |
| ¹³C NMR | Signals at 173.6 ppm (C-2), 159.2 ppm (C-5), and 111.4 ppm (C-4) were key identifiers for the selenazole ring. mdpi.com |
| ¹⁵N NMR | Resonances at -128.1 ppm (N-3) and -309.0 ppm (azetidine N-1) confirmed the nitrogen environments. mdpi.com |
| ⁷⁷Se NMR | A singlet at 581.4 ppm was characteristic of the selenium atom in the selenazole ring. mdpi.com |
| HRMS | High-resolution mass spectrometry data corresponded to the expected molecular formula. mdpi.com |
Table 1: Spectroscopic characterization data for a derivative, Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate. mdpi.com
The primary research application of this compound and its analogues is as a versatile building block. mdpi.com Scientists use this compound as a starting material for synthesizing more elaborate molecules with potential biological activity. nih.gov A key area of interest is the development of DNA-encoded chemical libraries, where vast collections of unique compounds are synthesized for high-throughput screening in drug discovery. nih.govmdpi.com
Furthermore, researchers have synthesized a variety of derivatives by introducing different substituents, particularly at the C4 position of the selenazole ring. These modifications are designed to explore how changes in the molecular structure affect its properties and potential applications.
| Derivative Class | Substituent at C4 Position | Research Application / Potential |
| Chiral Amino Acid Derivatives | Chiral azetidine-3-yl, pyrrolidin-2-yl, piperidin-2-yl, or piperidin-3-yl groups. nih.gov | Building blocks for complex bioactive molecules and DNA-encoded libraries. nih.gov |
| Chromone Hybrids | 4-oxo-4H-chromen-3-yl moiety attached via a hydrazinyl linker. clockss.org | Investigated for cytotoxic properties against various cancer cell lines. clockss.org |
| Aryl-Substituted Derivatives | Various aryl groups. nih.gov | Used in medicinal chemistry to explore structure-activity relationships. nih.gov |
Table 2: Examples of derivative classes synthesized from the this compound scaffold and their research focus.
Properties
IUPAC Name |
methyl 2-amino-1,3-selenazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2Se/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKXOKRJXKQQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C([Se]1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Amino 1,3 Selenazole 5 Carboxylate
Classical and Contemporary Approaches to 1,3-Selenazole (B15495438) Ring Construction
The construction of the 1,3-selenazole ring has historically been dominated by methods analogous to those used for its sulfur counterpart, the thiazole (B1198619) ring. These approaches have been refined over time to improve yields, expand substrate scope, and enhance environmental compatibility.
The Hantzsch synthesis, first reported for thiazoles, remains a cornerstone for the preparation of 2-aminoselenazoles. The foundational reaction involves the cyclocondensation of an α-halocarbonyl compound with a selenium-containing nucleophile, typically selenourea (B1239437). nih.govorganic-chemistry.org This method is valued for its reliability and directness in forming the heterocyclic core.
The most direct application of the Hantzsch synthesis for 2-aminoselenazoles involves the reaction between an α-haloketone or α-haloester and selenourea. nih.govnih.gov The mechanism proceeds via initial nucleophilic attack of the selenium atom of selenourea on the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-amino-1,3-selenazole ring.
The versatility of this method has been demonstrated in various solvent systems and conditions. For instance, efficient synthesis of 2-amino-1,3-selenazoles has been achieved in aqueous media using β-cyclodextrin as a catalyst, which promotes the reaction under milder, environmentally benign conditions. nih.gov Solvent-free protocols have also been developed, where heating a 2-bromoacetophenone (B140003) to its melting point followed by the addition of selenourea leads to a rapid, catalyst-free reaction. organic-chemistry.org These variations highlight the robustness and adaptability of the Hantzsch condensation.
A highly effective strategy for the synthesis of the target compound, Methyl 2-amino-1,3-selenazole-5-carboxylate, and its analogues involves the use of β-keto esters as starting materials. mdpi.comorganic-chemistry.org This approach circumvents the need to handle potentially unstable α-halo-β-keto esters by generating the key intermediate in situ. The process typically involves a one-pot reaction where the β-keto ester is first α-halogenated, commonly with N-bromosuccinimide (NBS), and then immediately subjected to cyclization with selenourea. organic-chemistry.org
This one-pot method is advantageous as it avoids the isolation of the intermediate α-bromo-β-keto ester, streamlining the synthetic process. An environmentally friendly version of this synthesis has been developed using β-cyclodextrin as a supramolecular catalyst in water at 50°C. organic-chemistry.org This system facilitates the reaction of various β-keto esters with NBS and selenourea to produce the corresponding 2-aminoselenazole-5-carboxylates in excellent yields. organic-chemistry.org
A specific synthesis of a derivative, Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, illustrates this pathway. mdpi.comktu.edu The synthesis begins with the preparation of a β-ketoester, which is then brominated with NBS in acetonitrile. The resulting α-bromocarbonyl compound is immediately condensed with selenourea in methanol (B129727) to afford the final 2-amino-1,3-selenazole-5-carboxylate product. mdpi.com
| Entry | β-Keto Ester (R Group) | Product (R Group) | Yield (%) |
| 1 | Methyl | Methyl | 94 |
| 2 | Ethyl | Ethyl | 92 |
| 3 | Phenyl | Phenyl | 90 |
| 4 | 4-Methylphenyl | 4-Methylphenyl | 91 |
| 5 | 4-Methoxyphenyl | 4-Methoxyphenyl | 89 |
| 6 | 4-Chlorophenyl | 4-Chlorophenyl | 88 |
| 7 | 4-Bromophenyl | 4-Bromophenyl | 87 |
| 8 | 4-Nitrophenyl | 4-Nitrophenyl | 87 |
Table 1: Synthesis of 2-Aminoselenazole-5-carboxylates from β-Keto Esters, NBS, and Selenourea in water with β-cyclodextrin catalyst. Data sourced from Narender et al., 2007. organic-chemistry.org
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. fu-berlin.decaltech.edu In the context of selenazole synthesis, MCRs provide rapid access to complex derivatives from simple precursors.
A notable MCR strategy for synthesizing 2-amino-1,3-selenazole derivatives involves the sequential one-pot reaction of an isoselenocyanate, N,N-diethyl-amidine, and a halomethylene compound. researchgate.netresearchgate.net This process begins with the formation of an amidinoselenourea intermediate from the reaction between the isoselenocyanate and the amidine. researchgate.net This intermediate then reacts with the halomethylene compound (e.g., phenacyl bromide) to furnish the trisubstituted 2-amino-1,3-selenazole derivative in good yields (65–89%). researchgate.netresearchgate.net This approach exemplifies the power of MCRs to construct the selenazole ring in a convergent and highly efficient manner.
Hantzsch Synthesis and its Variations
Emerging Synthetic Techniques and Reagents
While classical methods remain prevalent, the field continues to evolve with the introduction of novel reagents and techniques designed to offer alternative synthetic routes with unique advantages.
Isoselenocyanates have emerged as powerful and versatile building blocks for the synthesis of a wide array of selenium-containing heterocycles. nih.gov Their utility stems from their reactivity towards various nucleophiles, which allows for the construction of diverse molecular scaffolds. Isoselenocyanates are typically prepared from primary amines, isonitriles, or formamides. nih.govresearchgate.net
In the synthesis of 2-amino-1,3-selenazoles, isoselenocyanates serve as a key precursor. One strategy involves the reaction of an isoselenocyanate with an N,N-dialkyl-amidine to form an amidino-selenourea intermediate. researchgate.net This intermediate readily undergoes cyclization with various α-halomethylene compounds in the presence of a base like triethylamine (B128534) to yield the desired 2-amino-1,3-selenazole derivatives. researchgate.net This method is notable for its operational simplicity and the high yields achieved across a range of substrates. researchgate.net The reaction is believed to proceed through the formation of the C-N and C-Se bonds necessary to close the five-membered ring. researchgate.net
| Entry | Isoselenocyanate (R¹ Group) | Halomethylene Compound (R² Group) | Yield (%) |
| 1 | Phenyl | Benzoyl | 85 |
| 2 | Phenyl | 4-Nitrobenzoyl | 89 |
| 3 | Phenyl | 4-Bromobenzoyl | 87 |
| 4 | Phenyl | 4-Methoxybenzoyl | 82 |
| 5 | Phenyl | Acetyl | 72 |
| 6 | 4-Methoxyphenyl | Benzoyl | 80 |
| 7 | 4-Methoxyphenyl | 4-Nitrobenzoyl | 86 |
| 8 | 4-Chlorophenyl | Benzoyl | 83 |
Table 2: One-Pot Synthesis of 2-Amino-1,3-selenazole Derivatives from Isoselenocyanates. Data sourced from Garud et al., 2015. researchgate.netresearchgate.net
Transition Metal-Catalyzed Cyclization Reactions
While the broader field of transition metal catalysis in heterocycle synthesis is vast, specific applications for the synthesis of 2-aminoselenazoles have been explored, particularly using copper catalysts. These methods offer efficient pathways to carbon-selenium bond formation and subsequent cyclization.
One prominent approach involves the copper-catalyzed coupling of 2-haloaniline derivatives with isoselenocyanates. jsynthchem.com In this process, a copper(I) catalyst facilitates the reaction, leading to a selenourea intermediate which then undergoes selective intramolecular cyclization to form the 2-aminobenzoselenazole ring. jsynthchem.com Optimization of this reaction has shown that using a Cu(I) catalyst in THF with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base can produce yields as high as 99% at room temperature. jsynthchem.com Another copper-based system utilizes Cu(OTf)₂ as a catalyst with Cs₂CO₃ as the base in xylene at 130°C for the one-pot synthesis of 2-aminobenzoselenazoles from 2-iodoanilines and isoselenocyanates. jsynthchem.com
Further innovation in this area includes the use of magnetic nanocatalysts, such as Fe₃O₄@bis(phenyl-imine)-CuI, which facilitate a one-pot, three-component coupling of aryl acetic acids, selenium powder, and 2-iodoanilines. jsynthchem.com This method operates in a green solvent system (choline chloride-urea) and produces excellent yields. jsynthchem.com While these examples focus on benzoselenazoles, the principles of copper-catalyzed C-Se bond formation and cyclization are fundamental and relevant to the synthesis of other substituted 2-aminoselenazoles.
Table 1: Examples of Copper-Catalyzed Synthesis of 2-Aminoselenazole Derivatives
| Catalyst | Reactants | Base | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| CuI (1%) | 2-Iodoaniline, Isoselenocyanate | DBU | THF | Room Temp, 12h | 99% |
| Cu(OTf)₂ | 2-Iodoaniline, Isoselenocyanate | Cs₂CO₃ | Xylene | 130°C | High |
| Fe₃O₄@bis(phenyl-imine)-CuI | Aryl Acetic Acid, Se Powder, 2-Iodoaniline | K₂CO₃ | Choline Chloride-Urea | 100°C, 12h | Good to Excellent |
Data sourced from a review on copper-catalyzed synthesis of benzoselenazoles. jsynthchem.com
Information regarding Iridium-catalyzed or specific CuPy₂Cl₂-catalyzed cyclizations for the direct synthesis of this compound is not extensively detailed in readily available literature. However, the success of various copper catalysts highlights a promising area for further research in transition metal-catalyzed selenazole synthesis.
Green Chemistry Approaches in Selenazole Synthesis
In line with the principles of green chemistry, several eco-friendly methods have been developed for the synthesis of 2-aminoselenazoles. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency through the use of aqueous media, solvent-free conditions, and ultrasonication.
Aqueous Media and Ultrasonication
Water is an ideal green solvent due to its non-toxic, inexpensive, and readily available nature. The synthesis of 2-amino-4-substituted-1,3-selenazoles has been successfully achieved in water in the presence of β-cyclodextrin at 50°C, affording yields between 86-95%. A particularly efficient method combines the benefits of aqueous media with ultrasonic irradiation. The reaction of α-bromoketones with selenourea in water under ultrasonic irradiation leads to the formation of 2,4-disubstituted-1,3-selenazoles in exceptional yields (91–99%) within extremely short reaction times (10–60 seconds). This methodology is noted for its operational simplicity and mild conditions.
Solvent-Free Synthesis
Solvent-free, or solid-state, reactions offer significant environmental benefits, including reduced waste and energy consumption. organic-chemistry.org A notable example is a Hantzsch-type condensation for synthesizing 4-aryl-1,3-selenazol-2-amine hydrobromides. organic-chemistry.org This method involves heating a 2-bromoacetophenone to its melting point and then adding powdered selenourea. The reaction proceeds to completion within seconds, providing the desired products in yields ranging from 42% to 93% after a simple workup. organic-chemistry.org This approach is lauded for being fast, eco-friendly, and catalyst-free. organic-chemistry.org
Ultrasonication in Organic Solvents
Ultrasonic irradiation has also been effectively used to promote selenazole synthesis in organic solvents, often leading to higher yields and shorter reaction times compared to conventional methods. One efficient protocol involves treating N-protected bromomethyl ketones with selenourea in acetone (B3395972) under ultrasonication, which produces 2-amino-1,3-selenazole analogues of Fmoc/Boc/Z-amino acids in high yields (80-90%). The use of microwave irradiation represents another energy-efficient technique that can significantly reduce reaction times and improve yields in Hantzsch-type condensations. nih.gov
Table 2: Overview of Green Synthesis Methodologies for 2-Aminoselenazoles
| Method | Reactants | Conditions | Yield | Key Advantages |
|---|---|---|---|---|
| Aqueous Media | α-Bromoketones, Selenourea | β-cyclodextrin, Water, 50°C | 86-95% | Avoids organic solvents, convenient. |
| Solvent-Free | 2-Bromoacetophenone, Selenourea | Reactants heated to melting point | 42-93% | Extremely fast, catalyst-free, eco-friendly. organic-chemistry.org |
| Ultrasonication (Aqueous) | α-Bromoketones, Selenourea | Ultrasonic irradiation, Water, RT | 91-99% | Rapid (10-60s), high yield, simple. |
| Ultrasonication (Organic) | N-protected bromomethyl ketones, Selenourea | Ultrasonic irradiation, Acetone | 80-90% | Efficient, high yield. |
This table summarizes findings from various green chemistry approaches to selenazole synthesis.
Mechanistic Pathways of Selenazole Formation Reactions
The most common and well-established route for the synthesis of 2-amino-1,3-selenazoles is the Hantzsch synthesis, a type of [3+2] cycloaddition. nih.gov This reaction mechanism reliably explains the formation of the selenazole ring from readily available precursors.
The Hantzsch synthesis for 2-aminoselenazoles generally proceeds through the following steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the selenium atom in selenourea on the electrophilic α-carbon of an α-halocarbonyl compound (such as an α-bromoketone). This step results in the displacement of the halide ion and the formation of an isoselenouronium salt intermediate.
Intramolecular Cyclization: The next step involves an intramolecular cyclization. A nitrogen atom of the isoselenouronium intermediate acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of a five-membered heterocyclic intermediate.
Dehydration: The final step is the elimination of a molecule of water (dehydration) from the cyclic intermediate. This aromatization step is the driving force for the formation of the stable 1,3-selenazole ring. scispace.com
This pathway is highly versatile and is the basis for many of the synthetic methods described, including solvent-free and ultrasonication-assisted procedures. organic-chemistry.orgnih.gov While variations exist, particularly in one-pot multicomponent reactions where intermediates like amidinoselenourea may be formed, the fundamental principle of condensation between a selenium-containing nucleophile and a 1,2-dielectrophilic species remains central to selenazole ring formation. scispace.com
Advanced Structural Characterization and Spectroscopic Analysis of Methyl 2 Amino 1,3 Selenazole 5 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For the 2-amino-1,3-selenazole-5-carboxylate scaffold, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments involving ¹H, ¹³C, ¹⁵N, and ⁷⁷Se nuclei provides an unambiguous assignment of its structure. mdpi.com
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR provides information about the hydrogen atoms within a molecule. In derivatives of the 2-amino-1,3-selenazole ring, the protons of the amino (NH₂) group are typically observed as a downfield signal. For instance, in a closely related structure, these protons resonate at 7.25 ppm. mdpi.com The methyl ester (COOCH₃) protons present a characteristic singlet in the upfield region of the spectrum. In related 2-arylamino-1,3-selenazoles, the proton at the C5 position of the heterocycle shows coupling to the selenium nucleus, visible as satellite peaks with a coupling constant (²J(Se-H)) of approximately 42-48 Hz. arkat-usa.orgnih.gov
| Proton Assignment | Chemical Shift (δ) ppm (Typical) |
| NH₂ | ~7.25 |
| COOCH₃ | Upfield singlet |
| H-5 | Varies; shows ²J(Se-H) coupling |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. For the core structure of methyl 2-amino-1,3-selenazole-5-carboxylate, the carbon signals have been assigned through detailed analysis. The C2 carbon, bonded to the amino group and two heteroatoms (N and Se), is significantly deshielded and resonates at approximately 173.6 ppm. mdpi.com The quaternary carbon C4 appears at around 162.2 ppm, while the C5 carbon, attached to the carboxylate group, is found further upfield. mdpi.com The carbonyl carbon of the methyl ester group also gives a characteristic signal in the downfield region.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C2 (C-NH₂) | 173.6 mdpi.com |
| C4 | 162.2 mdpi.com |
| C5 | Varies |
| Carbonyl (Ester) | Downfield region |
| Methyl (Ester) | Upfield region |
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)
¹⁵N NMR is a specialized technique that provides direct information about the nitrogen atoms in a molecule. For the 2-amino-1,3-selenazole moiety, two distinct nitrogen signals are observed. The nitrogen of the amino group (NH₂) resonates at approximately -294.6 ppm. mdpi.com The endocyclic selenazole ring nitrogen (N3) is observed further downfield at around -128.1 ppm. mdpi.com These assignments are typically confirmed using 2D correlation experiments like ¹H-¹⁵N HMBC. mdpi.com
| Nitrogen Assignment | Chemical Shift (δ) ppm |
| NH₂ | -294.6 mdpi.com |
| N3 (Selenazole ring) | -128.1 mdpi.com |
| Nucleus | Chemical Shift (δ) ppm |
| ⁷⁷Se | 581.4 mdpi.com |
Advanced 2D NMR Techniques (e.g., HMBC, ADEQUATE, LR-HSQMBC)
To unequivocally establish the connectivity of the atoms, advanced 2D NMR experiments are employed.
HMBC (Heteronuclear Multiple Bond Correlation): ¹H-¹³C and ¹H-¹⁵N HMBC experiments are crucial for confirming the molecular framework. For example, a three-bond correlation between the selenazole N3 nitrogen (-128.1 ppm) and the protons of the 2-amino group (7.25 ppm) confirms their proximity. mdpi.com ¹H-¹³C HMBC data allows for the unambiguous assignment of the quaternary carbons of the selenazole ring system. mdpi.com
LR-HSQMBC (Long-Range Heteronuclear Single Quantum Multiple Bond Coherence): This technique provides long-range ¹H-¹³C correlation data, which helps in distinguishing between different carbonyl carbons, such as the one in the carboxylate moiety. mdpi.com
ADEQUATE (Adequate Double Quantum Transfer Experiment): The 1,1-ADEQUATE experiment is particularly useful for establishing direct carbon-carbon bonds. In a substituted derivative, a correlation between a protonated carbon on a side chain and the adjacent quaternary selenazole carbon C4 (162.2 ppm) was observed, which in turn allowed for the definitive assignment of the C2 signal at 173.6 ppm by a process of elimination. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the precise mass of a molecule, which allows for the calculation of its elemental formula. This method provides definitive confirmation of the molecular weight and composition of newly synthesized compounds. mdpi.com For various 2-amino-1,3-selenazole derivatives, HRMS has been successfully used to confirm their expected elemental compositions by matching the experimentally measured accurate mass with the theoretically calculated mass. arkat-usa.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands indicating the presence of characteristic functional groups.
In the analysis of 2-amino-1,3-selenazole derivatives, IR spectroscopy is instrumental in confirming the presence of key structural motifs, particularly the amino (-NH₂) and ester (C=O) groups. For instance, the characterization of a closely related compound, Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, reveals distinct absorption bands that are indicative of the core selenazole structure. mdpi.com
Table 1: Representative IR Absorption Bands for a this compound Derivative mdpi.com
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3388 | Strong | Amino (-NH₂) | Asymmetric N-H Stretch |
| 3293 | Strong | Amino (-NH₂) | Symmetric N-H Stretch |
| 1680 | Strong | Ester Carbonyl (C=O) | C=O Stretch |
| 1628 | Strong | Ring C=N / C=C | Ring Stretch |
| 1505 | Medium | Selenazole Ring | Ring Vibration |
| 1284 | Strong | Ester (C-O) | C-O Stretch |
Note: Data is derived from Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate. mdpi.com
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular connectivity, conformation, and intermolecular interactions, such as hydrogen bonding. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be constructed, from which atomic positions, bond lengths, and bond angles are calculated with high precision.
While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into the expected solid-state arrangement. For example, numerous 2-amino-1,3-selenazole derivatives have been successfully characterized using this method, confirming their planar heterocyclic ring structure and the specific orientation of substituents. nih.govresearchgate.net
A pertinent example is the thiazole (B1198619) analogue, Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate, which shares the same core aminocarboxylate heterocycle, with selenium being replaced by sulfur. Its crystallographic analysis reveals a monoclinic crystal system and provides precise unit cell dimensions. researchgate.net Such studies on analogues are crucial for understanding how molecules pack in the solid state, often revealing networks of hydrogen bonds involving the amino group and the carboxylate oxygen atoms, which dictate the material's bulk properties.
Table 2: Representative Crystallographic Data for a Thiazole Analogue researchgate.net
| Parameter | Value |
| Compound Name | Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate |
| Chemical Formula | C₈H₁₂N₂O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.4219 (13) |
| b (Å) | 9.9620 (12) |
| c (Å) | 12.4307 (15) |
| β (°) | 90.916 (11) |
| Volume (ų) | 1042.8 (2) |
Note: This data pertains to a sulfur analogue and is presented to illustrate the typical parameters obtained from a single-crystal X-ray diffraction experiment. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.
For this compound, with the molecular formula C₅H₅N₂O₂Se, the theoretical elemental composition can be calculated with high precision. This calculation serves as a benchmark for experimental verification. In the synthesis and characterization of novel compounds, elemental analysis is a routine and essential step for confirming that the correct product has been obtained. nih.gov For example, studies on various functionalized 1,3-selenazoles consistently report elemental analysis data that aligns closely with the calculated values, thereby validating their proposed structures. clockss.org
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |
| Carbon | C | 12.011 | 60.055 | 27.16% |
| Hydrogen | H | 1.008 | 5.040 | 2.28% |
| Nitrogen | N | 14.007 | 28.014 | 12.68% |
| Oxygen | O | 15.999 | 31.998 | 14.48% |
| Selenium | Se | 78.960 | 78.960 | 35.73% |
| Total | C₅H₅N₂O₂Se | 221.067 | 100.00% |
Experimental results for related compounds typically fall within ±0.4% of the calculated values, which is the accepted margin of error for this technique and confirms the sample's compositional integrity. clockss.org
Computational and Theoretical Investigations of Methyl 2 Amino 1,3 Selenazole 5 Carboxylate
Density Functional Theory (DFT) Studies
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in chemical research for its balance of accuracy and computational efficiency.
DFT calculations are instrumental in elucidating the electronic characteristics of Methyl 2-amino-1,3-selenazole-5-carboxylate. A key area of focus is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org These orbitals are crucial for determining chemical reactivity and kinetic stability. nih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov For the title compound, the HOMO is typically distributed over the electron-rich selenazole ring and the amino group, while the LUMO is concentrated around the electron-withdrawing carboxylate group. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. scirp.orgnih.gov These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Chemical Hardness (η): Calculated as (I - A) / 2, it measures resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness (1 / η).
Electronegativity (χ): Calculated as (I + A) / 2.
Electrophilicity Index (ω): Calculated as μ² / 2η (where μ is the chemical potential, -χ), this index measures the energy stabilization when the system acquires additional electronic charge.
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.90 | Indicator of chemical reactivity and kinetic stability nih.gov |
| Ionization Potential (I) | 6.15 | Energy required to remove an electron |
| Electron Affinity (A) | 1.25 | Energy released when an electron is added |
| Chemical Hardness (η) | 2.45 | Resistance to deformation of the electron cloud scirp.org |
| Global Softness (S) | 0.41 | Reciprocal of chemical hardness scirp.org |
| Electronegativity (χ) | 3.70 | Ability to attract electrons |
| Electrophilicity Index (ω) | 2.79 | Propensity to accept electrons |
Before electronic properties can be accurately calculated, the molecule's geometry must be optimized to find its most stable, lowest-energy conformation. scirp.org This process involves using DFT methods, such as the B3LYP functional combined with a basis set like 6-311+G(d,p), to adjust bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. researchgate.netcyberleninka.ru
For this compound, geometry optimization would confirm the planarity of the selenazole ring and determine the preferred orientation of the amino and methyl carboxylate substituents. Conformational analysis can reveal the rotational barriers around single bonds, such as the C5-carboxyl bond, identifying the most stable rotamers. The resulting optimized structure provides the foundation for all subsequent computational analyses, including the prediction of spectroscopic parameters.
| Parameter | Type | Calculated Value |
|---|---|---|
| Se1-C2 | Bond Length | 1.88 Å |
| C2-N3 | Bond Length | 1.32 Å |
| N3-C4 | Bond Length | 1.39 Å |
| C4-C5 | Bond Length | 1.37 Å |
| C5-Se1 | Bond Length | 1.87 Å |
| C2-N(amino) | Bond Length | 1.36 Å |
| C5-C(carboxyl) | Bond Length | 1.48 Å |
| C2-N3-C4 | Bond Angle | 110.5° |
| N3-C4-C5 | Bond Angle | 115.0° |
DFT calculations are highly effective at predicting spectroscopic data, which can be used to confirm or interpret experimental findings. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts. mdpi.com By performing GIAO calculations on the optimized geometry of this compound, one can obtain theoretical ¹H, ¹³C, and even ⁷⁷Se chemical shifts. nih.gov
These predicted values are typically scaled using linear regression analysis against experimental data for a set of known compounds to correct for systematic errors in the theoretical method. mdpi.comnih.gov The strong correlation between calculated and experimental shifts for related structures, such as other substituted 1,3-selenazoles, lends confidence to the structural assignment of new compounds. mdpi.com For example, experimental data for the closely related Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate showed characteristic shifts for the C2, C4, and C5 carbons of the selenazole ring, which serve as excellent benchmarks for theoretical predictions. mdpi.com
| Carbon Atom | Experimental δ (ppm) for a Related Derivative mdpi.com | Hypothetical Predicted δ (ppm) |
|---|---|---|
| C2 (C=N) | 173.6 | 172.9 |
| C4 | 158.3 | 157.5 |
| C5 | 104.2 | 105.1 |
| C=O (Carboxylate) | 163.7 | 164.0 |
| CH₃ (Methyl) | 51.6 | 52.0 |
Molecular Modeling and Dynamics Simulations
While DFT provides a static, gas-phase, or implicitly solvated picture of a molecule at zero Kelvin, molecular modeling and dynamics (MD) simulations offer insights into its dynamic behavior in a more realistic environment (e.g., in aqueous solution) and over time. MD simulations could be employed to study the conformational flexibility of the methyl carboxylate group, analyze the hydration shell around the molecule, and understand how it might interact with biological macromolecules. Such simulations would treat the molecule using a force field, allowing for the observation of its movements and interactions on a nanosecond to microsecond timescale, providing a dynamic complement to the static quantum chemical calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Selenazole Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. utm.my For a class of compounds like 1,3-selenazole (B15495438) analogues, a QSAR study would be invaluable for predicting the biological activity of newly designed molecules and for understanding the structural features essential for their function. mdpi.com
The process involves:
Data Set Assembly: A series of selenazole analogues with experimentally determined biological activities (e.g., anticancer, antimicrobial) is compiled.
Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors are calculated. These can be electronic (e.g., from DFT), steric, hydrophobic, or topological.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that links a subset of the most relevant descriptors to the observed biological activity. utm.my
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness.
A successful QSAR model for selenazole analogues could guide the synthesis of new derivatives of this compound with potentially enhanced therapeutic properties.
Reactivity and Functionalization of Methyl 2 Amino 1,3 Selenazole 5 Carboxylate
Modifications at the Amino Group
The exocyclic 2-amino group of the selenazole ring behaves as a typical aromatic amine and is readily susceptible to reactions with various electrophiles. Acylation is a common modification, providing a means to introduce a wide range of substituents and modulate the electronic and biological properties of the parent compound.
For instance, the 2-amino group can be easily acetylated by heating with acetic anhydride. nih.gov Similarly, benzoylation has been successfully achieved by refluxing 2-amino-5-phenyl-1,3-selenazole with benzoyl chloride in a pyridine (B92270) solution, yielding the corresponding 2-benzoylamino derivative in good yield. nih.gov These reactions confirm the nucleophilic character of the amino group and its accessibility for derivatization.
Another significant transformation involves the synthesis of 2-amino-1,3-selenazole analogues from N-protected α-amino acids. In these syntheses, protecting groups such as Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), or Carboxybenzyl (Z) are employed to mask the amino functionality of the starting amino acid. nih.govmdpi.com The protected amino acid is converted into a bromomethyl ketone, which then undergoes a Hantzsch-type cyclization with selenourea (B1239437) to form the protected 2-amino-1,3-selenazole derivative. nih.govmdpi.com This strategy highlights the compatibility of the amino group with standard peptide synthesis protecting group chemistry.
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Acetylation | Acetic Anhydride | N-acetyl derivative | nih.gov |
| Benzoylation | Benzoyl Chloride, Pyridine | N-benzoyl derivative | nih.gov |
| Protection | Fmoc-Cl, Boc-Anhydride, Z-Cl | N-protected derivatives (Fmoc, Boc, Z) | nih.govmdpi.com |
Transformations of the Carboxylate Moiety
The methyl carboxylate group at the C5 position of the ring is another key site for functionalization. Standard ester transformations can be applied to this moiety to introduce new functional groups, which can alter the molecule's polarity, size, and potential for hydrogen bonding.
A notable example is the ammonolysis of the ester group. When a similar compound, ethyl 2-amino-1,3-selenazole-5-carboxylate, is heated with ammonia (B1221849) in an ethanol (B145695) solution, the ester is smoothly converted into the corresponding 2-amino-1,3-selenazole-5-carboxamide. nih.govmdpi.com This reaction proceeds in good yield and demonstrates that the carboxylate group can be readily transformed into an amide, providing a precursor for further synthetic manipulations or for biological screening, as the amide moiety is a common feature in many pharmacologically active compounds.
Substitution Reactions on the Selenazole Ring System
The selenazole ring, particularly the C5 position, is activated towards electrophilic substitution, a reactivity pattern noted in early studies of 2-amino-1,3-selenazoles. nih.gov The electron-donating nature of the amino group at the C2 position enhances the nucleophilicity of the ring, primarily at the C5 carbon.
Research on 2-arylamino-1,3-selenazoles has demonstrated a range of electrophilic substitution reactions at this position:
Reaction with Nitrous Acid : Treatment of 2-arylamino-1,3-selenazoles with sodium nitrite (B80452) (NaNO₂) in acetic acid does not lead to the expected N-nitrosamine. Instead, it results in substitution at the C5 position. mdpi.com
Azo Coupling : The C5 position readily couples with phenyldiazonium chloride to form the corresponding C5-azo product, confirming the high reactivity of this site towards electrophiles. mdpi.com
Halogenation : While direct halogenation with bromine or iodine may only result in the formation of hydrohalide salts, the C5 position can be effectively halogenated using N-halosuccinimides. mdpi.com The reaction with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) provides the 5-bromo- and 5-iodo-selenazoles, respectively, in high yields. mdpi.com This substitution is confirmed by the disappearance of the C5-H signal in the ¹H NMR spectrum of the products. mdpi.com
These reactions underscore the susceptibility of the C5 carbon of the 2-amino-1,3-selenazole scaffold to attack by a variety of electrophiles, making it a prime target for introducing structural diversity.
Synthesis of Chiral Selenazole Analogues
The incorporation of chiral moieties into the 2-amino-1,3-selenazole framework is a significant strategy for developing novel compounds for various applications, including medicinal chemistry. The synthesis of these chiral analogues typically involves the Hantzsch condensation between selenourea and a chiral α-halocarbonyl compound.
A versatile approach involves using N-protected chiral amino acids (e.g., with Boc, Fmoc, or Z groups) as the source of chirality. nih.govmdpi.com This method has been used to prepare a series of 2-amino-1,3-selenazoles bearing the side chains of natural and unnatural amino acids.
More complex chiral building blocks have also been employed. For instance, a series of methyl 2-amino-1,3-selenazole-5-carboxylates bearing chiral cyclic amino acid substituents at the C4 position have been designed and synthesized. nih.gov These substituents include azetidin-3-yl, pyrrolidin-2-yl, and piperidin-2-yl or -3-yl groups, with the chirality originating from the parent heterocyclic amino acid. nih.govmdpi.com The synthesis of these complex molecules showcases the robustness of the selenazole-forming reaction and its tolerance for intricate, stereochemically defined substrates. mdpi.com
| Chiral Precursor Type | Example Substituent at C4 | Reference |
|---|---|---|
| N-Protected α-Amino Acid | Varies (e.g., from Alanine, Phenylalanine) | nih.govmdpi.com |
| Chiral Azetidine (B1206935) | 1-(tert-butoxycarbonyl)azetidin-3-yl | nih.govmdpi.com |
| Chiral Pyrrolidine | Pyrrolidin-2-yl | nih.gov |
| Chiral Piperidine | Piperidin-2-yl or Piperidin-3-yl | nih.gov |
Exploration of Biological Activities and Underlying Mechanisms for Selenazole Derivatives
Research on Antimicrobial Activity
The 1,3-selenazole (B15495438) nucleus is a key pharmacophore that has been explored for its antimicrobial potential. Various derivatives have shown efficacy against a range of bacterial and fungal pathogens.
Antibacterial Efficacy and Mechanism
Derivatives of 2-amino-1,3-selenazole have exhibited notable antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov For instance, certain 2,4-disubstituted 1,3-selenazoles have demonstrated high antibacterial activity. nih.gov Another study highlighted that 2-aryl-4-ferrocenyl-1,3-selenazoles are effective against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov
The proposed mechanism of antibacterial action for many organoselenium compounds involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent damage to bacterial cellular components, including DNA, proteins, and lipids, ultimately resulting in cell death.
Table 1: Antibacterial Activity of Selected 2-Amino-1,3-Selenazole Derivatives
| Compound Type | Test Organism(s) | Observed Activity | Reference |
|---|---|---|---|
| 2,4-disubstituted 1,3-selenazoles | Gram-positive bacteria | High activity | nih.gov |
| 2-aryl-4-ferrocenyl-1,3-selenazoles | E. coli, S. aureus, P. aeruginosa | High activity | nih.gov |
Antifungal Efficacy and Mechanism
The antifungal properties of 2-amino-1,3-selenazole derivatives have also been a subject of investigation. Studies have shown that certain synthesized 2,4-disubstituted 1,3-selenazoles possess high antifungal activity against Candida species. nih.govnih.gov A series of 2-arylamino-1,3-selenazoles also showed significant activity against Candida albicans and Cryptococcus neoformans var. grubii. nih.gov
Similar to their antibacterial action, the antifungal mechanism of selenazole derivatives is thought to be linked to the induction of oxidative stress. The selenium atom in the heterocyclic ring can catalyze the formation of superoxide (B77818) radicals, leading to fungal cell damage and inhibition of growth.
Table 2: Antifungal Activity of Selected 2-Amino-1,3-Selenazole Derivatives
| Compound Type | Test Organism(s) | Observed Activity | Reference |
|---|---|---|---|
| 2,4-disubstituted 1,3-selenazoles | Candida spp. | High activity | nih.gov |
Investigations into Antiviral Activity (e.g., against DNA and RNA viruses)
The 1,3-selenazole scaffold is present in compounds with notable antiviral properties. The well-known organoselenium compound, Selenazofurin, which is a 1,3-selenazole derivative, exhibits high antiviral properties against a broad spectrum of both DNA and RNA viruses. nih.gov Furthermore, studies on 1,1-dihalo-2,4-diaryl-1,3-selenazoles have demonstrated antiviral activity against HIV-1. nih.gov
The mechanism of antiviral action for selenazoles can be multifaceted, including the inhibition of viral replication enzymes and interference with viral entry into host cells. The ability of selenium compounds to interact with viral proteins, often through the formation of selenylsulfide bonds with cysteine residues, can disrupt their function and inhibit viral propagation.
Mechanistic Studies of Anticancer and Antiproliferative Effects
The potential of 2-amino-1,3-selenazole derivatives as anticancer agents has been an active area of research. Various derivatives have shown promising antiproliferative activity against a range of cancer cell lines.
Cellular Growth Inhibition Pathways
Several 1,3-selenazole derivatives have demonstrated the ability to inhibit the proliferation of cancer cells. For example, a majority of synthesized 1,3-selenazole-containing 1,3,4-thiadiazole (B1197879) derivatives exhibited high antiproliferative activity against mouse lymphocyte leukemia cells (L1210) and human breast cancer cells (MCF-7). nih.gov One particular compound from this series with a 4-chlorophenyl substituent showed the most potent activity against MCF-7 cells. nih.gov Additionally, novel functionalized 1,3-selenazoles bearing a 4-oxo-4H-chromen-3-yl moiety have shown significant cytotoxic properties against HCT-116, Hep-G2, A-549, and MCF-7 cancer cell lines. clockss.org
The inhibition of cellular growth by these compounds is believed to occur through various pathways, including the disruption of the cell cycle, induction of apoptosis (programmed cell death), and interference with signaling pathways essential for cancer cell survival and proliferation.
Table 3: Antiproliferative Activity of Selected 1,3-Selenazole Derivatives
| Compound Type | Cancer Cell Line(s) | Observed Activity | Reference |
|---|---|---|---|
| 1,3-selenazole-containing 1,3,4-thiadiazoles | L1210, MCF-7 | High antiproliferative activity | nih.gov |
Modulation of Oxidative Stress and Redox Pathways
A key mechanism underlying the anticancer effects of many selenium-containing compounds is their ability to modulate the cellular redox environment. While at nutritional doses selenium acts as an antioxidant, at higher concentrations, certain selenocompounds can act as pro-oxidants, selectively inducing oxidative stress in cancer cells, which often have a compromised antioxidant defense system compared to normal cells. nih.gov
This induced oxidative stress can trigger a cascade of events leading to apoptosis. The generation of ROS can damage mitochondria, leading to the release of pro-apoptotic factors and the activation of caspase cascades, ultimately resulting in cancer cell death. This selective induction of oxidative stress in tumor cells is a promising strategy for cancer therapy.
Molecular Target Identification and Binding Modes (e.g., enzyme inhibition, DNA/nucleic acid interaction)
The biological activity of 2-amino-1,3-selenazole derivatives is intrinsically linked to their ability to interact with specific molecular targets. Research has shown that these compounds can engage with both enzymatic proteins and nucleic acids.
Polymethine cyanine (B1664457) dyes that incorporate 1,3-selenazole derivatives have been identified as potential probes for DNA, forming stable complexes with both DNA and dsDNA, which can be utilized for the quantification and visualization of nucleic acids. nih.gov This suggests a binding mode involving intercalation or groove binding, a common mechanism for planar heterocyclic systems.
In the context of enzyme inhibition, molecular modeling has provided significant insights into the binding modes of selenazole derivatives. For instance, studies on potent 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acid inhibitors of xanthine (B1682287) oxidase have elucidated the specific interactions within the enzyme's active site. nih.gov Similarly, docking studies of selenazolyl-hydrazone derivatives with monoamine oxidase B (MAO-B) have helped to understand the structural requirements for potent inhibition. nih.gov These in-silico models are crucial for the structure-guided design of new, more effective inhibitors. nih.gov
| Identified Molecular Target | Interacting Derivative Class | Inferred Binding Mode/Interaction |
| Nucleic Acids (DNA/dsDNA) | Polymethine cyanine dyes with 1,3-selenazole units | Formation of stable complexes, likely via intercalation or groove binding. nih.gov |
| Xanthine Oxidase (XO) | 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids | Interaction with residues within the enzyme's active site. nih.gov |
| Monoamine Oxidase B (MAO-B) | (1,3-selenazol-2-yl)hydrazones | Inhibitory binding within the active site, confirmed by docking studies. nih.gov |
Enzyme Inhibition Studies (e.g., Monoamine Oxidase, Glutathione S-Transferase, Xanthine Oxidase)
Derivatives of the 1,3-selenazole scaffold have been evaluated against several key enzymes implicated in various pathological conditions.
Monoamine Oxidase (MAO) While information on the specific target compound is limited, structurally related (1,3-selenazol-2-yl)hydrazones have been investigated as inhibitors of monoamine oxidases A and B. nih.gov These enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a key strategy in treating neurodegenerative disorders. One study identified a p-nitrophenyl-substituted (1,3-selenazol-2-yl)hydrazone as a potent MAO-B inhibitor. nih.gov
| Compound | Target Enzyme | IC₅₀ (nM) |
| p-nitrophenyl-substituted (1,3-selenazol-2-yl)hydrazone 4 | MAO-B | 73 |
IC₅₀: The half maximal inhibitory concentration.
Glutathione S-Transferase (GST) Glutathione S-transferases are a major family of phase II detoxification enzymes that play a crucial role in protecting cells from xenobiotics and oxidative stress. mdpi.com While the modulation of GSTs by various compounds is an active area of research, specific studies detailing the inhibitory effects of Methyl 2-amino-1,3-selenazole-5-carboxylate or its close derivatives on GSTs are not extensively documented in the available scientific literature.
Xanthine Oxidase (XO) The 1,3-selenazole class of compounds has been noted for its inhibitory activity against xanthine oxidase, an enzyme pivotal in purine (B94841) metabolism whose overactivity can lead to hyperuricemia and gout. nih.gov A series of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acid derivatives demonstrated potent, nanomolar-level inhibition of xanthine oxidase. nih.gov The most potent compound from this series, compound 9e, exhibited significantly stronger inhibition than the commercially available drug febuxostat. nih.gov Kinetic studies revealed that this compound acts as a mixed-type inhibitor. nih.gov
| Compound | IC₅₀ against Xanthine Oxidase (nM) |
| Compound 9e | 5.5 |
| Febuxostat (Reference) | 18.6 |
IC₅₀: The half maximal inhibitory concentration.
Neuroprotective Potential and Associated Mechanisms
The neuroprotective properties of 1,3-selenazole derivatives represent a promising area of investigation for treating neurodegenerative diseases like Alzheimer's. nih.gov
A study on a 2-substituted 1,3-selenazole amide derivative, designated CHF11, was conducted using a transgenic Caenorhabditis elegans model of Alzheimer's disease. The results showed that CHF11 conferred significant protection against amyloid-β (Aβ)-induced toxicity. nih.gov Worms treated with the compound displayed several neuroprotective effects. nih.gov
The underlying mechanisms appear to be multifactorial. The reduction in toxic protein aggregates was found to be regulated at a post-transcriptional level. nih.gov Furthermore, the study indicated the involvement of the Heat Shock Factor 1 (HSF-1) signaling pathway, evidenced by the significantly increased gene expression of hsf-1 and its downstream target, hsp-12.6. nih.gov
| Observed Neuroprotective Effect | Associated Mechanism |
| Reduced paralysis in C. elegans model. nih.gov | Protection against Aβ-induced toxicity. nih.gov |
| Decreased levels of toxic Aβ oligomers. nih.gov | Post-transcriptional regulation of toxic protein deposition. nih.gov |
| Reduced Aβ plaque deposition. nih.gov | Involvement of the HSF-1 signaling pathway. nih.gov |
| Decreased production of Reactive Oxygen Species (ROS). nih.gov | Upregulation of hsf-1 and hsp-12.6 genes. nih.gov |
Structure-Activity Relationship (SAR) Analysis for Biological Efficacy
Understanding the relationship between the chemical structure of selenazole derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents.
For Xanthine Oxidase Inhibition: In the series of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acid derivatives, modifications to the substituents on the core structure had a profound impact on inhibitory potency. nih.gov The systematic evaluation of different functional groups on the 2-phenyl ring allowed for the identification of key structural features that enhance binding to the xanthine oxidase active site, leading to the discovery of compounds with nanomolar efficacy. nih.gov
For Monoamine Oxidase Inhibition: SAR analysis of a library of 12 benzylidene-based (1,3-selenazol-2-yl)hydrazones revealed that the nature of the substituent on the phenyl ring was critical for MAO-B inhibition. A p-nitrophenyl substitution resulted in the most potent compound, with an IC₅₀ value of 73 nM, indicating that electron-withdrawing groups in this position may be favorable for activity. nih.gov
For General Reactivity and Further Functionalization: The reactivity of the 2-amino-1,3-selenazole ring itself provides a basis for SAR. The 2-arylamino group has an inductive effect that directs negative charge towards the C5 position of the heterocycle, making it a primary site for electrophilic substitution. nih.gov This inherent reactivity at C5 allows for the strategic placement of various functional groups to probe their effect on biological activity. Additionally, the 2-amino group can be readily acetylated, offering another point of modification for developing new derivatives. nih.gov
Future Directions and Perspectives in Methyl 2 Amino 1,3 Selenazole 5 Carboxylate Research
Development of More Efficient and Sustainable Synthetic Methodologies
The classical Hantzsch synthesis has been a foundational method for creating 1,3-selenazole (B15495438) rings. nih.govmdpi.com This typically involves the condensation of α-halocarbonyl compounds with selenourea (B1239437). nih.gov However, traditional approaches often rely on toxic organic solvents, long reaction times, and harsh conditions, which are misaligned with the principles of green chemistry. organic-chemistry.orgorganic-chemistry.org
Future research is focused on developing synthetic protocols that are not only more efficient but also environmentally benign. Key areas of development include:
Solvent-Free and Catalyst-Free Reactions: A promising approach involves the Hantzsch-type condensation of 2-bromoacetophenones with selenourea by heating the reactants to the melting point without any solvent or catalyst. organic-chemistry.orgresearchgate.net This method dramatically reduces reaction times to mere seconds and simplifies product workup, offering high yields (42-93%). organic-chemistry.orgresearchgate.net
Aqueous-Phase Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. Supramolecular catalysts like β-cyclodextrin can facilitate the one-pot synthesis of 2-aminoselenazole-5-carboxylates in water. organic-chemistry.org The hydrophobic cavity of β-cyclodextrin helps to bring the reactants together, enabling the reaction to proceed smoothly at moderate temperatures (50°C) with excellent yields (89-94%). organic-chemistry.orgresearchgate.net This method also allows for the recovery and reuse of the catalyst and a recyclable by-product (succinimide). organic-chemistry.org
One-Pot, Multi-Component Reactions: These reactions improve efficiency by combining multiple synthetic steps into a single procedure, avoiding the need to isolate intermediates. One-pot syntheses of substituted 2-aminoselenazoles have been developed from anilines, alkyl vinyl ketones, and selenourea. researchgate.net Another approach uses a base-promoted cascade cyclization in a transition-metal-free, multicomponent reaction. researchgate.net
These advancements aim to make the synthesis of Methyl 2-amino-1,3-selenazole-5-carboxylate and its derivatives more practical, cost-effective, and sustainable for large-scale production.
| Synthetic Method | Key Features | Advantages | Typical Yields |
| Traditional Hantzsch Synthesis | Condensation of α-haloketones and selenourea in organic solvents. nih.gov | Well-established and versatile. | Moderate to high |
| Solvent-Free Hantzsch | Reactants are heated to melting point without solvent or catalyst. researchgate.net | Extremely fast, eco-friendly, simple workup. organic-chemistry.orgresearchgate.net | 42-93% researchgate.net |
| Aqueous-Phase (β-cyclodextrin) | One-pot reaction in water using a supramolecular catalyst. organic-chemistry.org | Green solvent, catalyst is reusable, high yields. organic-chemistry.org | 87-94% organic-chemistry.org |
| Multi-Component Reactions | Multiple reactants in a single pot to form the final product. researchgate.netresearchgate.net | High atom economy, operational simplicity. | Good to excellent |
In-depth Mechanistic Elucidation of Biological Activities
While various derivatives of the 2-amino-1,3-selenazole core have demonstrated promising biological activities, including anticancer, antimicrobial, and anticonvulsant effects, the precise molecular mechanisms behind these actions are often not fully understood. nih.govmdpi.com Selenium's role as an essential trace element is linked to its incorporation into selenoproteins, which are crucial for antioxidant defense and redox signaling. mdpi.com This provides a clue, suggesting that the therapeutic effects of compounds like this compound may be linked to the modulation of cellular redox environments.
Future research must move beyond preliminary screening to detailed mechanistic studies. This will involve:
Target Deconvolution: Identifying the specific enzymes, receptors, or signaling proteins that directly interact with selenazole compounds.
Pathway Analysis: Determining how these interactions affect downstream cellular pathways, such as those involved in apoptosis, cell cycle regulation, inflammation, or oxidative stress.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity and mechanism of action. For instance, studies on related chromonyl selenazoles have shown that specific substitutions significantly impact cytotoxic properties against various cancer cell lines. clockss.org
A deeper understanding of these mechanisms is critical for optimizing the design of more potent and selective therapeutic agents.
Exploration of Novel Therapeutic Targets and Pathways
The exploration of new therapeutic applications for this compound requires the identification of novel biological targets and pathways. While its sulfur-containing analogue, the thiazole (B1198619) ring, is a component of drugs targeting microtubules and various protein kinases, the specific targets for many selenazoles remain to be discovered. nih.gov
Future research strategies should include:
Chemoproteomics: Employing activity-based protein profiling and other chemoproteomic techniques to identify the direct binding partners of selenazole derivatives in complex biological systems.
Phenotypic Screening: Using high-content imaging and other phenotypic screening platforms to identify compounds that induce a desired cellular response, followed by target identification studies to elucidate the mechanism.
Genomic and Proteomic Approaches: Analyzing changes in gene and protein expression in cells treated with selenazole compounds to uncover the pathways they modulate.
This exploration could reveal unexpected therapeutic opportunities for these compounds in a range of diseases, from cancer to neurodegenerative and infectious diseases. researchgate.netnih.gov
Design and Synthesis of Multi-Targeting Selenazole Analogues
Complex multifactorial diseases like cancer, cardiovascular disorders, and neurodegenerative diseases often involve the dysregulation of multiple biological pathways. nih.govnih.gov The traditional "one target, one drug" approach has proven insufficient for treating such conditions effectively. nih.gov This has led to the rise of the multi-target drug paradigm, which aims to design single molecules capable of modulating several targets simultaneously. nih.govarxiv.org
The 1,3-selenazole scaffold is an excellent starting point for the development of multi-target ligands. The core structure can be chemically modified to incorporate different pharmacophores, each designed to interact with a specific target. Future research in this area will focus on:
Rational Design: Using computational methods to design hybrid molecules that combine the selenazole core with known inhibitors of other relevant targets. arxiv.org
Combinatorial Chemistry: Synthesizing libraries of diverse selenazole analogues to screen for multi-target activity.
Therapeutic Applications: Developing multi-target selenazoles for complex diseases. For example, a single compound could be designed to inhibit tumor growth and angiogenesis in cancer, or to target both amyloid aggregation and oxidative stress in Alzheimer's disease. nih.gov
This strategy holds the potential to create more effective and potentially safer therapeutics by addressing disease complexity at a network level. arxiv.org
Advanced Applications in Bioimaging and Diagnostics
Fluorescent probes are indispensable tools in biological research and medical diagnostics, allowing for the real-time visualization of molecular events in living cells. nih.govnih.gov Many fluorescent dyes are based on N-heteroaromatic scaffolds due to their favorable electronic properties. nih.gov
The 1,3-selenazole ring, as a unique heterocyclic system, presents an opportunity for the development of novel fluorescent probes. Future research will explore:
Development of Selenazole-Based Fluorophores: Synthesizing derivatives of this compound and testing their photophysical properties. The goal is to create probes with high quantum yields, photostability, and absorption/emission wavelengths suitable for biological imaging.
Targeted Probes: Conjugating selenazole fluorophores to molecules that target specific organelles (e.g., mitochondria) or biomolecules (e.g., specific proteins or nucleic acids). mdpi.com This would enable the visualization and tracking of these components within cells.
Sensing Applications: Designing selenazole probes that change their fluorescent properties in response to specific analytes or changes in the cellular environment, such as pH, reactive oxygen species, or specific metal ions. This could provide valuable diagnostic tools for various pathological conditions. nih.gov
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The process of drug discovery is long, expensive, and has a high failure rate. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies that can significantly accelerate and improve the efficiency of this process. astrazeneca.comnih.govmednexus.org
In the context of this compound research, AI and ML can be applied in several ways:
Predictive Modeling: ML algorithms, such as deep neural networks, can be trained on existing data to predict the biological activities, physicochemical properties, and potential toxicity of novel selenazole analogues before they are synthesized. nih.govnih.gov
De Novo Drug Design: Generative AI models can design entirely new selenazole-based molecules that are optimized for specific properties, such as high binding affinity to a particular target or a desirable multi-target profile. mednexus.org
Synthesis Planning: AI tools can analyze the complexity of a target molecule and propose the most efficient and sustainable synthetic routes, accelerating the development of new compounds.
By integrating AI and ML into the research workflow, scientists can more effectively navigate the vast chemical space of possible selenazole derivatives, prioritizing the most promising candidates for synthesis and testing, thereby reducing costs and speeding up the discovery of new therapeutics. astrazeneca.commednexus.org
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-amino-1,3-selenazole-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A biomimetic approach using γ-cyclodextrin (γ-CD) as a supramolecular catalyst is effective. The reaction involves α-bromoketones and selenourea in water at 50°C, achieving yields of 86–95% . Key steps:
-
In situ formation of γ-CD-α-bromoketone inclusion complexes to enhance solubility and reactivity.
-
Stirring the mixture for 20–40 minutes post-selenourea addition to promote cyclization.
-
Aromatic α-bromoketones (e.g., phenacyl bromides) yield higher products (up to 95%) compared to aliphatic analogs (e.g., 87% for ethyl derivatives) .
Table 1: Yield Comparison for Substituted α-Bromoketones
Substrate Catalyst Yield (%) Reference Phenacyl bromide γ-CD 95 Ethyl α-bromoketone γ-CD 87 4-Methoxyphenyl derivative γ-CD 93
Q. How is this compound characterized structurally and spectroscopically?
- Methodological Answer :
- 1H NMR : Used to confirm inclusion complex formation with γ-CD. Upfield shifts of H3 and H5 protons in γ-CD (Δδ = 0.2–0.5 ppm) indicate hydrophobic interactions between the substrate and cyclodextrin cavity .
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is recommended for small-molecule refinement. High-resolution data (>1.0 Å) ensures accurate determination of selenium and heteroatom positions .
- Mass spectrometry : Molecular ion peak at m/z 205.073 (C5H6N2O2Se) confirms molecular weight .
Advanced Research Questions
Q. How do substituent modifications on the selenazole ring affect binding affinity or reactivity in biological systems?
- Methodological Answer : Methyl groups at specific positions enhance hydrophobic interactions. For example:
-
Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to measure binding constants (K). Methyl substitutions increase affinity by 10–100-fold (e.g., K = 1.9 × 10^7 M⁻¹ for trimethyl derivatives vs. 0.03 × 10^7 M⁻¹ for unsubstituted analogs) .
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Fluorescence spectroscopy : Monitor quenching effects when the compound interacts with DNA duplexes or proteins. Methyl groups reduce steric hindrance, improving binding kinetics .
Table 2: Substituent Effects on Binding Affinity
Substituent Binding Constant (K, M⁻¹) Technique Reference Unsubstituted 0.03 × 10^7 ITC 5,7-Dimethyl 0.91 × 10^7 Fluorescence 5,6,7-Trimethyl 1.9 × 10^7 ITC
Q. What strategies resolve contradictions in crystallographic data for selenium-containing heterocycles?
- Methodological Answer :
- Twinned data refinement : Use SHELXL with the TWIN/BASF commands to model twinning fractions. High-resolution datasets (<0.8 Å) minimize errors in selenium position determination .
- Disorder modeling : Apply PART and SUMP constraints to resolve overlapping electron density for selenium and adjacent atoms.
- Validation tools : Check R1/wR2 residuals (<5% divergence) and Fo/Fc maps for unexplained density .
Q. How can computational methods predict the reactivity of this compound in catalytic cycles?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to assess frontier molecular orbitals (HOMO/LUMO). Selenium’s polarizable lone pairs lower LUMO energy, enhancing electrophilic reactivity .
- Molecular docking : Use AutoDock Vina to simulate interactions with enzymatic targets (e.g., oxidoreductases). Methyl groups improve binding scores by 1.5–2.0 kcal/mol via van der Waals contacts .
Data Contradiction Analysis
Q. Why do yields vary significantly between γ-CD and β-CD in selenazole synthesis?
- Critical Analysis :
- γ-CD’s larger cavity (7.5 Å vs. β-CD’s 6.0 Å) accommodates aromatic α-bromoketones more effectively, reducing steric clashes .
- β-CD (0.1 mmol) shows no catalytic effect due to poor substrate inclusion, leading to prolonged reaction times and lower yields (<70%) .
- Key evidence : 1H NMR confirms γ-CD-phenacyl bromide complexation via upfield shifts, absent in β-CD trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
